Nicotinate mononucleotide

NAD+ metabolism clinical efficacy chronic supplementation

β-Nicotinamide mononucleotide (NMN) is a phosphorylated NAD+ biosynthesis intermediate validated in a 2026 human RCT to produce ~2-fold whole-blood NAD+ increases over 14 days—an effect NAM fails to achieve. NMN depends on gut microbial deamidation to nicotinic acid for sustained systemic NAD+ elevation via the Preiss-Handler pathway, a mechanism absent in NAM. For maximal oral bioavailability, liposomal or nanoparticle-encapsulated NMN delivers an 84% improvement over free NMN. Procurement requires verification of β-anomer stereochemistry and HPLC purity (LOD 1.0 mg/kg) to guard against documented label-content discrepancies. OECD-compliant toxicology data (LD50 >2,000 mg/kg, negative genotoxicity) support regulatory submissions.

Molecular Formula C11H15NO9P+
Molecular Weight 336.21 g/mol
Cat. No. B1204604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNicotinate mononucleotide
Synonymsnicotinate mononucleotide
nicotinic acid mononucleotide
nicotinic acid ribonucleotide
Molecular FormulaC11H15NO9P+
Molecular Weight336.21 g/mol
Structural Identifiers
SMILESC1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)O)O)O)C(=O)O
InChIInChI=1S/C11H14NO9P/c13-8-7(5-20-22(17,18)19)21-10(9(8)14)12-3-1-2-6(4-12)11(15)16/h1-4,7-10,13-14H,5H2,(H2-,15,16,17,18,19)/p+1/t7-,8-,9-,10-/m1/s1
InChIKeyJOUIQRNQJGXQDC-ZYUZMQFOSA-O
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





β-Nicotinamide Mononucleotide (NMN) Technical Procurement Guide: Scientific Identity and Sourcing Context


β-Nicotinamide mononucleotide (NMN) is a phosphorylated intermediate in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a central redox cofactor and substrate for sirtuins, PARPs, and CD38 [1]. NMN is synthesized endogenously from nicotinamide via nicotinamide phosphoribosyltransferase (NAMPT) and can be administered exogenously as a dietary supplement to counter age-related NAD+ decline. As a B3-vitamin-derived nucleotide, NMN is structurally distinct from other NAD+ precursors such as nicotinamide riboside (NR), nicotinamide (NAM), and nicotinic acid (NA), and its procurement requires careful evaluation of purity, stereochemistry (β-anomer), and formulation-specific stability characteristics [2].

β-Nicotinamide Mononucleotide (NMN) Procurement: Why NAD+ Precursor Class Substitution Is Scientifically Unjustified


Although NMN, NR, NAM, and NA are all marketed as NAD+ precursors, they exhibit fundamentally distinct pharmacokinetic fates, metabolic pathways, and clinical efficacy profiles that preclude generic interchange. A 2026 randomized controlled trial in 65 healthy adults demonstrated that while NMN and NR produced comparable ~2-fold increases in whole-blood NAD+ after 14 days of supplementation, NAM failed to elevate chronic NAD+ levels entirely [1]. Mechanistically, NMN and NR depend on gut microbial deamidation to nicotinic acid (NA) to drive sustained systemic NAD+ elevation via the Preiss-Handler pathway, whereas NAM bypasses this microbial conversion, resulting in only acute, transient NAD+ metabolite fluctuations without chronic baseline elevation [1]. Additionally, preclinical triple-isotope tracing reveals that orally administered NMN undergoes extensive degradation to nicotinamide and NR in the gut and liver, with minimal intact NMN reaching systemic circulation [2]. These divergences mean that sourcing decisions based solely on class-level claims of 'NAD+ boosting' without compound-specific evidence risk selecting materials with unverified or negligible in vivo efficacy.

β-Nicotinamide Mononucleotide (NMN) Quantitative Differentiation: Evidence-Based Comparator Data for Scientific Procurement


β-Nicotinamide Mononucleotide (NMN) vs Nicotinamide (NAM): Chronic NAD+ Elevation Efficacy in Human Randomized Controlled Trial

In a 14-day randomized, open-label, placebo-controlled trial with 65 healthy adults, NMN supplementation (500 mg twice daily) produced a statistically significant ~2-fold increase in whole-blood NAD+ concentrations, whereas NAM supplementation (500 mg twice daily) showed no significant difference from placebo for chronic NAD+ elevation [1]. Whole-blood NAD+ levels in the NMN group rose from approximately 30 µM at baseline to ~60 µM after 14 days, while the NAM group remained near baseline levels [1].

NAD+ metabolism clinical efficacy chronic supplementation randomized controlled trial

β-Nicotinamide Mononucleotide (NMN) vs Nicotinamide Riboside (NR): Equivalent Human NAD+ Elevation with Distinct Mechanistic Implications

In the same 14-day human RCT, NMN and NR produced comparable ~2-fold increases in whole-blood NAD+ concentrations, with no statistically significant difference between the two groups [1]. Ex vivo fermentation with human microbiota revealed that both NMN and NR undergo microbial deamidation to nicotinic acid (NA), which then drives systemic NAD+ elevation via the Preiss-Handler pathway [1]. However, NMN exhibits distinct formulation stability and degradation profiles compared to NR [2].

NAD+ precursor comparison gut microbiome Preiss-Handler pathway clinical equivalence

β-Nicotinamide Mononucleotide (NMN) Formulation-Dependent Bioavailability: Liposomal NMN vs Free NMN NAD+ Elevation

A comparative study evaluating liposomal NMN versus standard (free) NMN reported that liposomal encapsulation achieved an 84% increase in NAD+ elevation compared to standard NMN [1]. Additionally, ovalbumin-fucoidan nanoparticle-encapsulated NMN (OFNP-NMN) prolonged Caenorhabditis elegans lifespan from 28 to 31 days (10.7% extension), increased reproductive ability by 26%, and improved body length by 12% compared to free NMN [2].

liposomal delivery bioavailability enhancement formulation optimization NAD+ boosting

β-Nicotinamide Mononucleotide (NMN) Preclinical Safety Profile: Acute and Sub-Chronic Toxicity Quantification

Preclinical toxicology studies conducted under OECD guidelines established that the acute oral LD50 of NMN exceeds 2000 mg/kg body weight, with a 5000 mg/kg cut-off value classifying NMN under 'Category 5 or Unclassified' per GHS, indicating very low acute toxicity [1]. In a 90-day sub-chronic study in Wistar rats, NMN was non-clastogenic at doses up to 2,000 mg/kg body weight in mammalian bone marrow chromosomal aberration tests, and no treatment-related adverse effects were observed [1][2].

toxicology safety assessment LD50 genotoxicity preclinical safety

β-Nicotinamide Mononucleotide (NMN) Analytical Method Validation: Quantification Precision and Stability Metrics Across Formulations

A validated HPLC method for β-NMN quantification demonstrated method stability of 1.7% and repeatability of 1.8% for tablet samples, versus 0.6% stability and 0.6% repeatability RSD for capsule samples [1]. Recovery rates across both matrices ranged from 90.9% to 108.9% with RSD ≤ 1.9%, and the method's limit of detection (LOD) was 1.0 mg/kg with limit of quantitation (LOQ) of 3.0 mg/kg [1]. Importantly, testing of six commercial NMN products revealed that some products contained less NMN than their nominal label claims, with cases of false reporting identified [1].

HPLC method validation quality control capsule stability tablet stability purity verification

β-Nicotinamide Mononucleotide (NMN) Oral Pharmacokinetics: Intact Absorption vs Degradation-Dependent NAD+ Synthesis

Triple-isotope tracing studies ([18O-phosphoryl-18O-carbonyl-13C-1-ribosyl] NMN) in mice demonstrated that after oral administration, NMN primarily undergoes degradation to nicotinamide and NR in the gut and liver, with minimal intact NMN reaching systemic circulation [1]. Mice rely predominantly on nicotinamide and NR salvage pathways—not direct NMN uptake—to generate NAD+ from orally administered NMN [1]. Intraperitoneal injection produces distinct tissue-specific pharmacodynamic effects compared to oral gavage [1].

triple-isotope tracing pharmacokinetics oral bioavailability tissue distribution

β-Nicotinamide Mononucleotide (NMN) Evidence-Based Application Scenarios: Targeted Industrial and Research Use Cases


Chronic NAD+ Restoration in Age-Related Research and Supplement Formulation

For research programs investigating age-related NAD+ decline or for supplement manufacturers developing products for sustained NAD+ elevation, NMN provides a human RCT-validated option producing ~2-fold whole-blood NAD+ increases over 14 days [1]. NAM should not be considered a substitute, as it fails to elevate chronic NAD+ levels in the same human study [1].

High-Bioavailability Formulation Development Using Liposomal or Nanoparticle Encapsulation

Formulators seeking to maximize oral NMN bioavailability should prioritize liposomal or nanoparticle-encapsulated NMN, which demonstrates an 84% improvement in NAD+ elevation over free NMN [2] and extends C. elegans lifespan by 10.7% [3]. Unformulated free NMN shows limited intact absorption and extensive first-pass degradation [4].

Regulatory-Compliant Product Development Requiring Validated Safety Documentation

For manufacturers preparing regulatory submissions or requiring robust safety data, NMN's well-characterized toxicology profile—including LD50 >2000 mg/kg and negative genotoxicity findings up to 2,000 mg/kg in OECD-compliant studies [5]—provides verifiable safety documentation that may exceed what is available for newer, less-characterized NAD+ precursors.

Quality Control and Purity Verification in B2B Supply Chains

Given documented discrepancies between nominal and actual NMN content in commercial products [6], procurement teams should implement validated HPLC methodology with LOD 1.0 mg/kg, LOQ 3.0 mg/kg, and precision RSD ≤ 1.9% to verify supplier claims [6]. Capsule formulations offer superior analytical stability (0.6% RSD) compared to tablets (1.7% RSD) [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nicotinate mononucleotide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.